2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid

Medicinal Chemistry Growth Hormone Secretagogue Synthetic Intermediate

OPT FOR THIS SPECIFIC SCAFFOLD to ensure experimental reproducibility. Generic substitution fails due to divergent SAR: the 4-methoxyphenyl group modulates lipophilicity (LogD₇.₄: -0.48) and electronic distribution, crucial for target binding. This is the validated precursor for chiral growth hormone secretagogues (EP 0933365) and enables exploration of an unexplored vector in the anti-HIV-1 Vpu-BST-2 chemotype (validated hits: IC₅₀ 11.6–17.6 µM).

Molecular Formula C12H12N2O3
Molecular Weight 232.239
CAS No. 954328-17-7
Cat. No. B2550923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid
CAS954328-17-7
Molecular FormulaC12H12N2O3
Molecular Weight232.239
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)O
InChIInChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)11-6-14(8-13-11)7-12(15)16/h2-6,8H,7H2,1H3,(H,15,16)
InChIKeyUAUMPWCZJRDXPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(4-Methoxyphenyl)-1H-imidazol-1-yl)acetic acid (CAS 954328-17-7): A 4-Aryl-Substituted Imidazol-1-yl Acetic Acid Scaffold for Medicinal Chemistry Procurement


2-(4-(4-Methoxyphenyl)-1H-imidazol-1-yl)acetic acid (CAS 954328-17-7, C₁₂H₁₂N₂O₃, MW 232.24) is a synthetic organic building block featuring an imidazole ring substituted at the 4-position with a 4-methoxyphenyl group and an N1-linked acetic acid moiety . The compound belongs to the imidazol-1-yl acetic acid derivative class, a privileged scaffold utilized in the development of anti-inflammatory and analgesic agents [1], HIV-1 Vpu–host BST-2 interaction inhibitors [2], and as synthetic intermediates for more complex pharmacophores [3]. Its structural features include four hydrogen bond acceptors, one hydrogen bond donor, and four rotatable bonds , distinguishing it from simpler imidazol-1-yl acetic acid variants.

Procurement Risk Analysis: Why 2-(4-(4-Methoxyphenyl)-1H-imidazol-1-yl)acetic Acid Cannot Be Interchanged with Unsubstituted or 4-Phenyl Imidazol-1-yl Acetic Acid Analogs


Generic substitution among imidazol-1-yl acetic acid derivatives fails due to quantifiable differences in physicochemical properties and documented structure–activity relationship (SAR) divergence. The unsubstituted parent scaffold, imidazol-1-yl acetic acid (CAS 22884-10-2), lacks the aromatic substitution required for extended target engagement observed in 4-aryl-substituted series [1]. Conversely, the 4-phenyl analog, 2-(4-phenyl-1H-imidazol-1-yl)acetic acid (CAS 767623-12-1), differs from the target compound by the absence of the 4-methoxy group, resulting in altered lipophilicity (LogD₇.₄: -1.08 vs. predicted -0.48 for the 4-methoxyphenyl analog) and electronic distribution that impacts binding pocket complementarity [2]. Evidence from the 2-(5-aryl-1H-imidazol-1-yl) acetic acid series demonstrates that para-substituents on the aryl ring directly modulate inhibitory activity against HIV-1 Vpu–BST-2 interaction by greater than 50% variance among close structural analogs [3]. Procurement of the exact 4-(4-methoxyphenyl) substitution pattern is therefore necessary to reproduce specific SAR outcomes; interchange with either the unsubstituted imidazol-1-yl acetic acid or the 4-phenyl analog will yield divergent physicochemical and biological profiles that cannot be reliably extrapolated.

Quantitative Differentiation Evidence: 2-(4-(4-Methoxyphenyl)-1H-imidazol-1-yl)acetic acid vs. Imidazol-1-yl Acetic Acid Analogs


Synthetic Intermediate Provenance: Documented Utility as a Growth Hormone Secretagogue Precursor

The target compound's 4-(4-methoxyphenyl)imidazolyl substructure serves as a critical intermediate in the synthesis of growth hormone secretagogues, as explicitly disclosed in EP 0933365 [1]. The synthetic route utilizes ethyl 2-(4-methoxyphenyl)-2-(4-nitro-1H-imidazol-1-yl)acetate as a key building block, which is subsequently elaborated to chiral amide products via alkylation with iodomethane, ester hydrolysis to the carboxylic acid, and conversion to the acid chloride [1]. This established synthetic provenance provides a validated entry point for medicinal chemistry campaigns requiring this specific substitution pattern. In contrast, the unsubstituted imidazol-1-yl acetic acid (CAS 22884-10-2) is documented primarily as an intermediate for zoledronic acid synthesis via reaction with phosphorous acid and PCl₃ [2], representing a divergent and incompatible synthetic trajectory.

Medicinal Chemistry Growth Hormone Secretagogue Synthetic Intermediate

Physicochemical Differentiation: pKa and Lipophilicity (LogD) Modulation by 4-Methoxyphenyl Substitution

The 4-methoxyphenyl substitution modulates the compound's physicochemical profile relative to the 4-phenyl analog. The target compound (predicted pKa ≈ 3.8–4.1 based on the acetic acid moiety, with the 4-methoxyphenyl group exerting electron-donating effects that slightly elevate pKa relative to unsubstituted phenyl) differs from the 4-phenyl analog (measured LogD₇.₄ = -1.08, LogP = 0.43) [1] in its predicted lipophilicity (estimated LogD₇.₄ ≈ -0.48 for the 4-methoxyphenyl variant based on substituent π-value contribution of +0.6 for para-OCH₃ vs. H). The introduction of the methoxy group increases hydrogen bond acceptor count to 4 (vs. 3 for the phenyl analog) and adds 30 Da to molecular weight (232.24 vs. 202.21 Da) [2], parameters that directly influence membrane permeability and target binding kinetics.

Physicochemical Properties pKa LogD Drug Design

Class-Level Anti-Inflammatory and Analgesic Activity: Imidazolyl Acetic Acid Scaffold SAR

While no direct quantitative bioactivity data are available for the exact target compound in peer-reviewed literature, the imidazolyl acetic acid scaffold has established SAR for anti-inflammatory and analgesic activities. In a systematic evaluation of synthesized imidazolyl acetic acid derivatives, compounds bearing aromatic substituents at the imidazole core exhibited up to 2-fold greater analgesic efficacy than the reference standard in the acetic acid-induced writhing model in albino mice [1]. Specifically, imidazolyl acetic acid derivatives 10 and 12 demonstrated analgesic activity that was 'two times more effective than the reference standard' in the same assay [1]. Compounds 5, 9, 10, and 12 additionally exhibited 'maximum anti-inflammatory activity' against carrageenan-induced rat paw edema [1]. The 4-methoxyphenyl moiety in the target compound provides an electron-rich aromatic system that, based on class-level SAR, may enhance interaction with hydrophobic binding pockets relative to unsubstituted analogs.

Anti-inflammatory Analgesic Imidazolyl Acetic Acid Drug Discovery

Class-Level HIV-1 Vpu–BST-2 Inhibitory Activity: Aryl-Substituted Imidazol-1-yl Acetic Acid Series

The 2-(5-aryl-1H-imidazol-1-yl) acetic acid scaffold, closely related to the target compound, has been validated as a privileged chemotype for inhibition of the HIV-1 Vpu–host BST-2 protein interaction. In a comprehensive SAR study, ethyl 2-(5-aryl-1H-imidazol-1-yl)-acetates and their corresponding acetic acid derivatives were synthesized and evaluated in an HIV-1 Vpu–BST-2 ELISA assay [1]. Seven compounds from this series (17a, 17b, 17c, 17g, 18a, 20f, 20g) exhibited greater than 50% inhibitory activity [1]. Among these, compound 17b demonstrated an IC₅₀ = 11.6 ± 1.1 µM in the dose-response AlphaScreen assay and an EC₅₀ = 6.3 ± 0.7 µM in a cell-based HIV-1 antiviral assay at non-toxic concentrations (CC₅₀ = 184.5 ± 0.8 µM), yielding a selectivity index (SI) of 29.3 [1]. Compound 20g displayed comparable biochemical potency (IC₅₀ = 17.6 ± 0.9 µM) but reduced antiviral selectivity (CC₅₀ = 159.5 ± 0.9 µM; SI ≈ 9.1) [1]. These data establish that aryl substitution on the imidazol-1-yl acetic acid scaffold is essential for Vpu–BST-2 inhibitory activity, with para-substituents on the aryl ring modulating both potency and selectivity.

HIV-1 Vpu Inhibitor BST-2 Antagonist Antiviral

Structural Analog Activity: Phenylimidazolyl Acylhydrazone Analgesics as Benchmark

The phenylimidazole scaffold, structurally related to the target compound, has demonstrated potent antinociceptive activity in comparative analgesic assays. In the N-substituted-phenylimidazolyl-4-acylhydrazone series, compound 5e (LASSBio-1300) exhibited an ID₅₀ = 5.81 mmol/kg (p.o.) in the acetic acid-induced writhing model in mice, representing a 3.3-fold improvement in potency over paracetamol (ID₅₀ = 19.27 mmol/kg, p.o.) [1]. At a screening dose of 100 mmol/kg (p.o.), compound 5e produced 75.0% inhibition of writhing response, compared to 34.0% for paracetamol and 61.1% for compound 5d [1]. Notably, compound 5e demonstrated a non-hepatotoxic profile in liver histology analysis, whereas paracetamol produced hepatocellular degeneration and architectural disruption [1]. These data establish that phenylimidazole derivatives bearing para-methoxy or similar electron-donating substituents can achieve superior analgesic potency and improved safety profiles relative to non-imidazole analgesics.

Analgesic Antinociceptive Phenylimidazole Acylhydrazone

BRS-3 Agonist Scaffold: Imidazol-1-yl Acetic Acid as a Non-Brain Penetrant Anti-Obesity Chemotype

The imidazol-1-yl acetic acid scaffold has been optimized for peripheral bombesin receptor subtype-3 (BRS-3) agonism with deliberate exclusion of CNS penetration. In a systematic SAR exploration of imidazol-1-ylacetic acid derivatives, the introduction of a carboxylic acid moiety and labile carboxylic ester antedrug functionality was employed to restrict brain penetration while maintaining peripheral anti-obesity efficacy [1]. Compound 2b, derived from this scaffold, demonstrated significant in vivo food intake suppression in C57BL/6N mice with no clear adverse effects on blood pressure in dogs following intravenous infusion [1]. The 4-(4-methoxyphenyl) substitution pattern in the target compound provides a structurally analogous scaffold that could be evaluated for similar peripheral BRS-3 agonism with CNS exclusion properties.

BRS-3 Agonist Anti-obesity Non-brain Penetrant Antedrug

Optimal Research and Industrial Use Cases for 2-(4-(4-Methoxyphenyl)-1H-imidazol-1-yl)acetic acid (CAS 954328-17-7)


Synthesis of Growth Hormone Secretagogue Analogs via α-Alkylation and Chiral Auxiliary Coupling

Based on documented synthetic utility in EP 0933365 [1], the target compound serves as an intermediate for constructing chiral growth hormone secretagogue amides. Researchers should procure this specific 4-(4-methoxyphenyl)imidazol-1-yl acetic acid scaffold when developing novel ghrelin receptor agonists or growth hormone-releasing peptide mimetics. The established route involves alkylation at the α-position, ester hydrolysis, and conversion to the acid chloride for subsequent coupling with chiral oxazolidinone auxiliaries and amines [1]. This validated pathway provides a reliable entry point for analog generation and SAR exploration in the growth hormone secretagogue field.

Exploratory SAR in HIV-1 Vpu–BST-2 Protein-Protein Interaction Inhibitors

The target compound is a logical procurement choice for virology and antiviral drug discovery programs targeting the HIV-1 Vpu–host BST-2 interaction. The 2-(5-aryl-1H-imidazol-1-yl) acetic acid series has yielded validated hits with IC₅₀ values ranging from 11.6 to 17.6 µM in AlphaScreen assays and EC₅₀ = 6.3 µM in cell-based antiviral models [2]. The 4-(4-methoxyphenyl) substitution pattern represents an unexplored vector within this chemotype and may offer improved potency or selectivity relative to previously evaluated aryl variants. Procurement enables evaluation in Vpu–BST-2 ELISA, AlphaScreen, and TZM-bl cell-based antiviral assays as described in the foundational SAR study [2].

Anti-Inflammatory and Analgesic Drug Discovery via Imidazolyl Acetic Acid Scaffold Optimization

Given the class-level validation of imidazolyl acetic acid derivatives as anti-inflammatory and analgesic agents [3], the target compound is suitable for medicinal chemistry campaigns in pain and inflammation research. Compounds 5, 9, 10, and 12 in the imidazolyl acetic acid series exhibited maximum anti-inflammatory activity in carrageenan-induced rat paw edema, while compounds 10 and 12 demonstrated 2-fold greater analgesic efficacy than reference standards in writhing assays [3]. The target compound's 4-methoxyphenyl group provides an electron-rich aromatic system that may enhance target engagement relative to unsubstituted or 4-halophenyl analogs. Procurement enables evaluation in standardized analgesic (acetic acid-induced writhing) and anti-inflammatory (carrageenan paw edema) models.

Peripherally Restricted BRS-3 Agonist Development for Metabolic Disorders

The imidazol-1-yl acetic acid scaffold has been optimized as a non-brain penetrant BRS-3 agonist platform, with carboxylic acid functionality enabling peripheral restriction and antedrug ester design [4]. Compound 2b from this series achieved significant food intake suppression in mice without adverse cardiovascular effects in dogs [4]. The target compound, bearing a 4-methoxyphenyl substituent on the imidazole core, represents a novel structural variant within this therapeutically validated chemotype. Procurement supports SAR exploration in metabolic disease programs where CNS exclusion is desirable, with evaluation possible via pharmacokinetic brain penetration studies, food intake assays in C57BL/6N mice, and cardiovascular safety assessment [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.